L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine is a complex peptide composed of six amino acids: phenylalanine, asparagine, serine, threonine, tyrosine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cell surface receptors, intracellular signaling molecules, and other proteins.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-proline: Another peptide with different amino acid composition and properties.
Semaglutide intermediate P29: A peptide used in the synthesis of semaglutide, a drug for type 2 diabetes.
Oxyntomodulin: A peptide hormone with appetite-suppressing properties.
Uniqueness
L-Phenylalanyl-L-asparaginyl-L-seryl-L-threonyl-L-tyrosyl-L-asparagine is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical modifications and interactions. This makes it a valuable tool in various research and industrial applications.
Properties
CAS No. |
848350-81-2 |
---|---|
Molecular Formula |
C33H44N8O12 |
Molecular Weight |
744.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H44N8O12/c1-16(43)27(32(51)38-21(12-18-7-9-19(44)10-8-18)29(48)39-23(33(52)53)14-26(36)46)41-31(50)24(15-42)40-30(49)22(13-25(35)45)37-28(47)20(34)11-17-5-3-2-4-6-17/h2-10,16,20-24,27,42-44H,11-15,34H2,1H3,(H2,35,45)(H2,36,46)(H,37,47)(H,38,51)(H,39,48)(H,40,49)(H,41,50)(H,52,53)/t16-,20+,21+,22+,23+,24+,27+/m1/s1 |
InChI Key |
IQZGMXSZTZBGOQ-IETUMBNRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.